- Sc(OTf)3-Mediated One-Pot Synthesis of 3,4-Disubstituted 1H-Pyrazoles and 3,5-Disubstituted Pyridines from Hydrazine or Ammonia with Epoxides, Journal of Organic Chemistry, 2022, 87(24), 16820-16828

Cas no 92-07-9 (3,5-Diphenylpyridine)

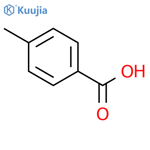

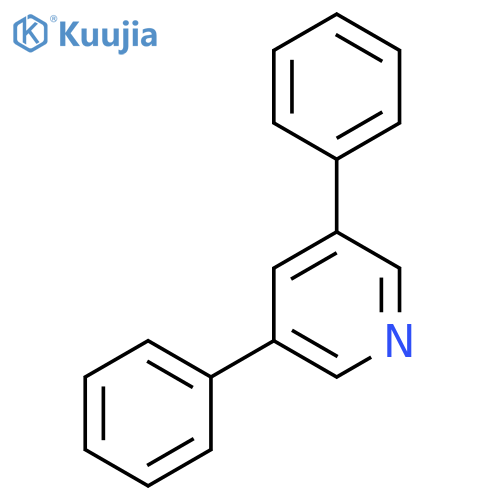

3,5-Diphenylpyridine structure

Productnaam:3,5-Diphenylpyridine

3,5-Diphenylpyridine Chemische en fysische eigenschappen

Naam en identificatie

-

- 3,5-Diphenylpyridine

- Pyridine, 3,5-diphenyl-

- 3,5-Diphenyl-pyridin

- 3,5-Diphenyl-pyridine

- 3,5-Phenylpyridin

- EINECS 202-123-7

- Pyridine,3,5-diphenyl

- 3,5-Diphenylpyridine (ACI)

- Pyridine,3,5-diphenyl-

- CHEMBL69058

- CS-0156449

- VCJOMHSIIOWCPQ-UHFFFAOYSA-N

- 92-07-9

- Z3235032463

- AS-75977

- D95063

- AKOS016009495

- FT-0727013

- MFCD04114211

- DTXSID30238814

- SCHEMBL722248

- 3,5-DIPHENYL PYRIDINE

- DB-081318

- NS00039431

-

- MDL: MFCD04114211

- Inchi: 1S/C17H13N/c1-3-7-14(8-4-1)16-11-17(13-18-12-16)15-9-5-2-6-10-15/h1-13H

- InChI-sleutel: VCJOMHSIIOWCPQ-UHFFFAOYSA-N

- LACHT: N1C=C(C2C=CC=CC=2)C=C(C=1)C1C=CC=CC=1

Berekende eigenschappen

- Exacte massa: 231.10500

- Monoisotopische massa: 231.105

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 0

- Aantal waterstofbondacceptatoren: 1

- Zware atoomtelling: 18

- Aantal draaibare bindingen: 2

- Complexiteit: 214

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- Topologisch pooloppervlak: 12.9A^2

- XLogP3: 4.1

Experimentele eigenschappen

- Dichtheid: 1.084

- Kookpunt: 395.6°C at 760 mmHg

- Vlampunt: 175.3°C

- Brekindex: 1.605

- PSA: 12.89000

- LogboekP: 4.41560

3,5-Diphenylpyridine Beveiligingsinformatie

3,5-Diphenylpyridine Douanegegevens

- HS-CODE:2933399090

- Douanegegevens:

China Customs Code:

2933399090Overview:

2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3,5-Diphenylpyridine Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X38985-1g |

3,5-Diphenylpyridine |

92-07-9 | 95% | 1g |

¥240.0 | 2024-07-18 | |

| Alichem | A029190446-1g |

3,5-Diphenylpyridine |

92-07-9 | 95% | 1g |

$400.00 | 2023-08-31 | |

| A2B Chem LLC | AH93078-250mg |

3,5-DIPHENYLPYRIDINE |

92-07-9 | 95% | 250mg |

$17.00 | 2024-07-18 | |

| Aaron | AR00H0SI-1g |

3,5-Diphenylpyridine |

92-07-9 | 95% | 1g |

$34.00 | 2025-02-11 | |

| A2B Chem LLC | AH93078-100mg |

3,5-DIPHENYLPYRIDINE |

92-07-9 | 95% | 100mg |

$8.00 | 2024-07-18 | |

| Crysdot LLC | CD11014066-5g |

3,5-Diphenylpyridine |

92-07-9 | 95+% | 5g |

$823 | 2024-07-19 | |

| 1PlusChem | 1P00H0K6-100mg |

3,5-DIPHENYLPYRIDINE |

92-07-9 | 95% | 100mg |

$8.00 | 2024-04-20 | |

| 1PlusChem | 1P00H0K6-250mg |

3,5-DIPHENYLPYRIDINE |

92-07-9 | 95% | 250mg |

$18.00 | 2024-04-20 | |

| 1PlusChem | 1P00H0K6-1g |

3,5-DIPHENYLPYRIDINE |

92-07-9 | 95% | 1g |

$62.00 | 2024-04-20 | |

| Ambeed | A473460-5g |

3,5-Diphenylpyridine |

92-07-9 | 95% | 5g |

$312.0 | 2025-03-04 |

3,5-Diphenylpyridine Productiemethode

Synthetic Routes 1

Reactievoorwaarden

1.1 Catalysts: Scandium triflate Solvents: 1,4-Dioxane ; 15 min, rt

1.2 Reagents: Ammonia Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ; rt; 30 min, rt; rt → 110 °C; 24 h, 110 °C

1.2 Reagents: Ammonia Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ; rt; 30 min, rt; rt → 110 °C; 24 h, 110 °C

Referentie

Synthetic Routes 2

Reactievoorwaarden

1.1 Reagents: Tripotassium phosphate Catalysts: Cupric chloride Solvents: Dimethylformamide ; 24 h, 110 °C

1.2 Solvents: Water ; 110 °C

1.2 Solvents: Water ; 110 °C

Referentie

- Insight into Copper Catalysis: In Situ Formed Nano Cu2O in Suzuki-Miyaura Cross-Coupling of Aryl/Indolyl Boronates, Organic Letters, 2017, 19(15), 3974-3977

Synthetic Routes 3

Reactievoorwaarden

1.1 Reagents: Sodium hydroxide Solvents: Water ; rt → 100 °C

1.2 Reagents: Polyaniline Catalysts: Palladium ; 6 h, 100 °C

1.2 Reagents: Polyaniline Catalysts: Palladium ; 6 h, 100 °C

Referentie

- Palladium nanoparticles supported on polyaniline nanofibers as a semi-heterogeneous catalyst in water, Angewandte Chemie, 2007, 46(38), 7251-7254

Synthetic Routes 4

Reactievoorwaarden

Referentie

- Alkaline cleavage of (1-phenylsulfonyl-2-pyrazolin-5-yl)methyl ketones and related compounds, Tetrahedron, 1975, 31(15), 1677-82

Synthetic Routes 5

Reactievoorwaarden

1.1 Reagents: Acetic acid Catalysts: Iodine Solvents: Dimethyl sulfoxide ; 6 h, 115 °C

Referentie

- Molecular Iodine-Mediated Chemoselective Synthesis of Multisubstituted Pyridines through Catabolism and Reconstruction Behavior of Natural Amino Acids, Organic Letters, 2016, 18(1), 24-27

Synthetic Routes 6

Synthetic Routes 7

Reactievoorwaarden

1.1 Reagents: Tripotassium phosphate Catalysts: (SP-4-4)-Chloro[2-[1-[(4-methylphenyl)imino-κN]ethyl]ferrocenyl-κC](triphenylpho… Solvents: Ethanol , Water ; 4 h, 90 °C

Referentie

- Palladacycle-catalyzed Suzuki-Miyaura reaction of aryl/heteroaryl halides with MIDA boronates in EtOH/H2O or H2O, RSC Advances, 2014, 4(68), 36262-36266

Synthetic Routes 8

Reactievoorwaarden

1.1 Reagents: Potassium carbonate Catalysts: 1-Hexanamine, N,N′-methanetetraylbis-, homopolymer (composite with palladium) Solvents: 1,4-Dioxane ; 19 h, reflux

Referentie

- Synthesis and catalytic activity of a poly(N,N-dialkylcarbodiimide)/palladium nanoparticle composite: a case in the Suzuki coupling reaction using microwave and conventional heating, Chemical Communications (Cambridge, 2004, (4), 398-399

Synthetic Routes 9

Reactievoorwaarden

1.1 Reagents: Cupric acetate , Iron chloride (FeCl3) Catalysts: Palladium diacetate , 2′-(Dicyclohexylphosphino)-N,N-dimethyl[1,1′-biphenyl]-2-amine Solvents: Dimethyl sulfoxide , Dimethylformamide ; 16 h, 120 °C

Referentie

- Pd-Catalyzed Decarboxylation and Dual C(sp3)-H Functionalization Protocols for the Synthesis of 2,4-Diarylpyridines, Journal of Organic Chemistry, 2019, 84(9), 5005-5020

Synthetic Routes 10

Synthetic Routes 11

Reactievoorwaarden

1.1 Reagents: Cesium carbonate Catalysts: Triphenylphosphine Solvents: Dimethylacetamide ; 12 h, 130 °C

Referentie

- Transition-Metal-Free Coupling Reactions: PPh3-Promoted Sonogashira-Type Cross-Couplings of Heteroaryl Halides with Terminal Alkynes, ChemistrySelect, 2020, 5(15), 4496-4499

Synthetic Routes 12

Synthetic Routes 13

Reactievoorwaarden

1.1 Reagents: Water , Ceric ammonium nitrate Catalysts: Acetic acid, 2,2,2-trifluoro-, copper(2+) salt (2:1) Solvents: Dimethylformamide ; 12 h, 80 °C

Referentie

- Cu-Catalyzed Concise Synthesis of Pyridines and 2-(1H)-Pyridones from Acetaldehydes and Simple Nitrogen Donors, Organic Letters, 2015, 17(3), 584-587

Synthetic Routes 14

Synthetic Routes 15

Reactievoorwaarden

1.1 Reagents: Formic acid , Triethylamine Catalysts: Palladium diacetate , 1,3-Bis(diphenylphosphino)propane Solvents: Dimethylformamide ; 1 h, 60 °C; cooled

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Referentie

- Synthesis of Trisubstituted Pyridines via Chemoselective Suzuki-Miyaura Coupling of 3,5- and 4,6-Dibromo-2-tosyloxypyridines, Advanced Synthesis & Catalysis, 2017, 359(1), 107-119

Synthetic Routes 16

Reactievoorwaarden

1.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , rel-1,1′,1′′,1′′′-[(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetrayltetrakis(methylene)]… Solvents: Xylene ; 20 h, 130 °C

Referentie

- Reaction of aryl di-, tri-, or tetrabromides with arylboronic acids or alkenes in the presence of a palladium-tetraphosphine catalyst, Journal of Organometallic Chemistry, 2004, 689(17), 2786-2798

Synthetic Routes 17

Synthetic Routes 18

Reactievoorwaarden

1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water ; rt; 12 h, 80 °C

Referentie

- Olefin Cyclopropanation by Radical Carbene Transfer Reactions Promoted by Cobalt(II)/Porphyrinates: Active-Metal-Template Synthesis of [2]Rotaxanes, Angewandte Chemie, 2018, 57(29), 8979-8983

Synthetic Routes 19

Synthetic Routes 20

Reactievoorwaarden

1.1 Reagents: Potassium hydroxide Catalysts: Palladium, bis(6-methyl-α,α-diphenyl-2-pyridineethanolato-κN1,κO2)-, compd. with… Solvents: Ethanol ; 7 h, 50 °C

Referentie

- The catalytic activity of a novel recyclable alkoxypalladium complex in Suzuki reaction, Tetrahedron, 2012, 68(40), 8502-8508

3,5-Diphenylpyridine Raw materials

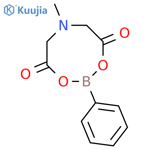

- 2-Phenyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

- 1,3,2-Dioxaborolane, 2-phenyl-

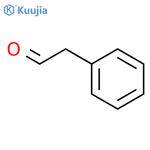

- 2-phenylacetaldehyde

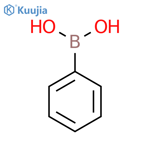

- Phenylboronic acid

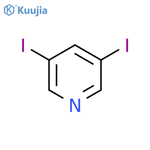

- 3,5-Diiodopyridine

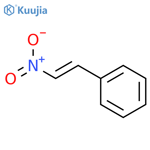

- trans-b-Nitrostyrene

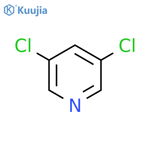

- 3,5-Dichloropyridine

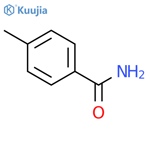

- 4-Methylbenzamide

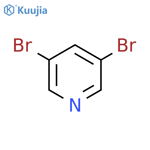

- 3,5-Dibromopyridine

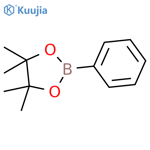

- Phenylboronic Acid Pinacol Ester

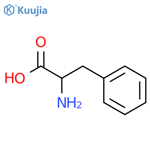

- DL-3-Phenylalanine

3,5-Diphenylpyridine Preparation Products

3,5-Diphenylpyridine Gerelateerde literatuur

-

Zemin Qin,Ruiqin Zhang,Shenpeng Ying,Yongmin Ma Org. Chem. Front. 2022 9 5624

-

Sebastian Reimann,Silvio Parpart,Peter Ehlers,Muhammad Sharif,Anke Spannenberg,Peter Langer Org. Biomol. Chem. 2015 13 6832

-

Ridwan Tobi Ayinla,Mehrdad Shiri,Bo Song,Mahesh Gangishetty,Kun Wang Mater. Chem. Front. 2023 7 3524

-

Sebastian Reimann,Silvio Parpart,Peter Ehlers,Muhammad Sharif,Anke Spannenberg,Peter Langer Org. Biomol. Chem. 2015 13 6832

-

Rulong Yan,Xiaoqiang Zhou,Ming Li,Xiaoni Li,Xing Kang,Xingxing Liu,Xing Huo,Guosheng Huang RSC Adv. 2014 4 50369

92-07-9 (3,5-Diphenylpyridine) Gerelateerde producten

- 1008-88-4(3-Phenylpyridine)

- 27649-43-0(3-phenyl-1H-pyrrole)

- 4423-09-0(Pyridine,3-(4-methylphenyl)-)

- 581-46-4(3,3'-bpy)

- 76304-55-7(3-(1H-Pyrrol-3-yl)-pyridine)

- 10477-94-8(3-Methyl-5-phenylpyridine)

- 1384428-70-9(4-(4-methoxyphenyl)piperazine-1-carboxamidine;hemi(sulfuric acid))

- 2411245-76-4(N-[(2,3-Dihydro-5-benzofuranyl)-3-pyridinylmethyl]-N-ethylsulfamoyl fluoride)

- 209920-22-9(4-Piperidinol, 1-(1H-indol-3-ylcarbonyl)-)

- 1105200-77-8(N-{5-(1-benzofuran-2-yl)-1,2-oxazol-3-ylmethyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide)

Aanbevolen leveranciers

Amadis Chemical Company Limited

(CAS:92-07-9)3,5-Diphenylpyridine

Zuiverheid:99%

Hoeveelheid:5g

Prijs ($):281.0